molecular formula C14H14BFN2O4S B13896899 [2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid

[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid

Katalognummer: B13896899
Molekulargewicht: 336.2 g/mol
InChI-Schlüssel: ASDWMORAEHMRBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid is a boronic acid derivative with the molecular formula C14H14BFN2O4S and a molecular weight of 336.15 g/mol . This compound is characterized by the presence of a boronic acid group, a cyano group, and a tert-butoxycarbonyl-protected amino group attached to a benzothiophene ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of [2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid typically involves multiple stepsThe final step involves the formation of the boronic acid group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of [2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The cyano and fluoro groups contribute to the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to [2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid include:

Eigenschaften

Molekularformel

C14H14BFN2O4S

Molekulargewicht

336.2 g/mol

IUPAC-Name

[3-cyano-7-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzothiophen-4-yl]boronic acid

InChI

InChI=1S/C14H14BFN2O4S/c1-14(2,3)22-13(19)18-12-7(6-17)10-8(15(20)21)4-5-9(16)11(10)23-12/h4-5,20-21H,1-3H3,(H,18,19)

InChI-Schlüssel

ASDWMORAEHMRBJ-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C2C(=C(SC2=C(C=C1)F)NC(=O)OC(C)(C)C)C#N)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.